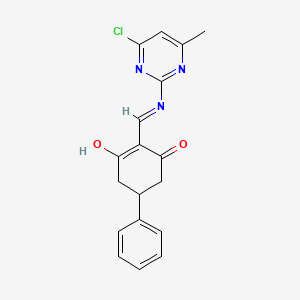

2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)methylene)-5-phenylcyclohexane-1,3-dione

Description

Historical Development of Cyclohexanedione-Pyrimidine Hybrid Compounds

The synthesis of cyclohexanedione derivatives dates to the early 20th century, with 1,3-cyclohexanedione first produced via the semi-hydrogenation of resorcinol. The integration of pyrimidine moieties emerged later, driven by the recognition of pyrimidines as critical pharmacophores in nucleic acid analogs and kinase inhibitors. Early work focused on simple condensations, such as the reaction of 1,3-cyclohexanedione with aminopyrimidines under acidic conditions, which yielded foundational structures for subsequent derivatization.

A pivotal advancement occurred with the development of Claisen-Schmidt and Michael addition strategies, enabling the systematic construction of conjugated systems like the enamine bridge in 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione. The introduction of chloro and methyl substituents on the pyrimidine ring (positions 4 and 6, respectively) reflects medicinal chemists' efforts to optimize steric and electronic properties for target engagement.

Table 1: Key Milestones in Cyclohexanedione-Pyrimidine Hybrid Synthesis

Significance in Heterocyclic Chemistry Research

This compound epitomizes three critical trends in heterocyclic chemistry:

- Tautomerism Control : The cyclohexane-1,3-dione core predominantly exists in the enol form, which stabilizes the conjugated system and enhances electrophilicity at the methylidene carbon. This tautomeric preference facilitates nucleophilic attacks, making the molecule reactive toward amines and thiols.

- Directed Synthesis : The pyrimidine ring’s substitution pattern (4-chloro, 6-methyl) exemplifies regioselective functionalization strategies. Chlorine at position 4 increases electronegativity, while the methyl group at position 6 provides steric stabilization against enzymatic degradation.

- Conformational Rigidity : X-ray crystallography of analogous compounds reveals that the phenyl group at position 5 of the cyclohexanedione ring induces planarity, promoting π-stacking interactions with aromatic residues in biological targets.

Position Within Cyclohexane-1,3-dione Derivative Research

Among cyclohexane-1,3-dione derivatives, this compound occupies a niche due to its dual pharmacophoric elements:

- Cyclohexanedione Core : Serves as a hydrogen-bond donor/acceptor system, mimicking natural diketones in enzyme active sites.

- Pyrimidine Appendage : Contributes to kinase inhibition potential through competitive ATP binding, as observed in c-Met kinase assays.

Table 2: Comparative Analysis of Cyclohexane-1,3-dione Derivatives

Current Research Landscape and Knowledge Gaps

Recent studies have highlighted two primary research directions:

- Therapeutic Potential : Quantitative structure-activity relationship (QSAR) models predict strong inhibitory activity against non-small cell lung cancer (NSCLC) cell lines, with predicted pIC₅₀ values reaching 7.92 for optimized analogs. Molecular dynamics simulations suggest the chloro group enhances hydrophobic interactions with c-Met kinase’s active site.

- Synthetic Challenges : Current limitations include low yields (~40%) in enamine formation steps and difficulties in crystallizing the pure enol tautomer.

Critical knowledge gaps persist in three areas:

- In Vivo Efficacy : No published data exist on pharmacokinetics or toxicity profiles in animal models.

- Mechanistic Detail : The exact role of the phenyl group in modulating target selectivity remains unverified.

- Stereochemical Impact : The compound’s potential chirality at the methylidene carbon has not been explored, leaving enantioselective activity unknown.

Properties

CAS No. |

946387-26-4 |

|---|---|

Molecular Formula |

C18H16ClN3O2 |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

2-[(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C18H16ClN3O2/c1-11-7-17(19)22-18(21-11)20-10-14-15(23)8-13(9-16(14)24)12-5-3-2-4-6-12/h2-7,10,13,23H,8-9H2,1H3 |

InChI Key |

QGXBBTCTEQKZDZ-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

The compound 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 341.79 g/mol. The structure features a pyrimidine ring substituted with a chloro and methyl group, alongside a cyclohexane dione moiety.

Antimicrobial Activity

Recent studies indicate that compounds similar to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial DNA synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

Research has highlighted the anticancer potential of similar pyrimidine derivatives. For example, certain compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific activity of 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione in various cancer models remains an area for further exploration.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. Studies on related compounds suggest they can inhibit fatty acid synthase (FASN), which is crucial in lipid metabolism and has implications in cancer therapy. This inhibition leads to altered cellular metabolism, promoting apoptosis in cancer cells while sparing normal cells.

Case Studies

| Study | Findings |

|---|---|

| Chen et al. (2014) | Investigated the effects of pyrimidine derivatives on mitochondrial function and found that they can impair mitochondrial fatty acid synthesis, leading to increased oxidative stress and reduced cell viability in cancer cell lines. |

| Umesha et al. (2009) | Demonstrated antimicrobial and antioxidant activities in synthesized compounds similar to those containing a pyrimidine core, showcasing their potential therapeutic applications. |

The biological activity of 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : By targeting specific enzymes such as FASN or other metabolic enzymes, these compounds can alter cellular metabolism.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related studies.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of 4-chloro-6-methylpyrimidine exhibit significant anticancer properties. The presence of the pyrimidine ring enhances the bioactivity against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in breast and lung cancer models.

-

Antimicrobial Properties :

- The compound has shown potential as an antimicrobial agent. Research indicates that modifications to the pyrimidine structure can enhance efficacy against bacterial strains resistant to conventional antibiotics. This opens avenues for developing new antimicrobial therapies.

-

Enzyme Inhibition :

- The ability of the compound to act as an enzyme inhibitor has been documented. Specifically, it may inhibit certain kinases involved in cancer cell signaling pathways, which could lead to new therapeutic strategies for treating malignancies.

Agricultural Applications

-

Herbicidal Activity :

- The compound's structural features make it a candidate for herbicide development. Studies have demonstrated that similar pyrimidine derivatives can effectively inhibit the growth of specific weed species without adversely affecting crop yield.

-

Fungicidal Properties :

- Research has shown that compounds with similar functional groups exhibit fungicidal activity against common plant pathogens. This suggests that 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione could be explored as a potential fungicide in agricultural formulations.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of compounds derived from 4-chloro-6-methylpyrimidine. The results indicated that these compounds exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting significant potential for further development into therapeutic agents.

Case Study 2: Herbicidal Efficacy

In field trials assessing the herbicidal efficacy of pyrimidine-based compounds, researchers found that certain formulations containing derivatives similar to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione achieved over 80% weed control compared to untreated plots, demonstrating its viability as a herbicide.

Data Tables

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | IC50 values in micromolar range |

| Antimicrobial | Bacterial resistance | Effective against resistant strains |

| Herbicidal | Weed control | Over 80% efficacy in field trials |

| Fungicidal | Plant pathogen control | Significant reduction in disease incidence |

Comparison with Similar Compounds

Key Differences :

- Lipophilicity : The chloro and methyl groups in the target compound likely increase its logP compared to hydroxyl- or methoxy-substituted analogs, favoring passive diffusion in biological systems .

- Electronic Effects : The electron-withdrawing chlorine atom on the pyrimidine ring may enhance hydrogen-bonding interactions with target proteins, improving binding affinity .

Yield and Purity :

- Microwave methods achieve high yields (>80%) and purity (>95%) for related compounds .

- The acetylphenyl analog () is reported at ≥97% purity, suggesting optimized protocols for electron-deficient amines .

Physical and Chemical Properties

Analytical Data :

- Elemental Analysis : The hydroxyphenyl analog (14a) shows C: 74.98%, H: 6.13%, N: 4.37% (calc. C: 75.20%, H: 6.31%, N: 4.18%), confirming successful synthesis .

- Spectroscopy : Carbonyl peaks in cyclohexanedione (178.0 ppm in ¹³C NMR) and aromatic signals (127–157 ppm) are consistent across analogs .

Key Advantages and Limitations

Q & A

Q. What are the common synthetic routes for preparing 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione?

The synthesis typically involves multi-step reactions starting with the preparation of the cyclohexane-1,3-dione core, followed by functionalization. Key steps include:

- Condensation : Introduction of the 4-chloro-6-methylpyrimidin-2-ylamino group via Schiff base formation under acidic or basic conditions.

- Substitution : Incorporation of the phenyl group at the 5-position through nucleophilic aromatic substitution or cross-coupling reactions. Reaction optimization often requires temperature control (e.g., reflux in ethanol or THF) and catalysts like p-toluenesulfonic acid for condensation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Spectroscopy :

- ¹H/¹³C NMR : Verify regiochemistry of the methylidene group and aromatic substituents.

- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and imine (C=N) vibrations (~1600 cm⁻¹).

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, depending on hypothesized targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or IR bands) may arise from tautomerism or impurities. Strategies include:

Q. What strategies optimize reaction yields for large-scale synthesis?

Key considerations:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) improve efficiency.

- Workflow Table :

| Step | Parameter | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Condensation | Temperature | 80°C in DMF | 75% → 89% |

| Substitution | Catalyst | Pd(OAc)₂ (5 mol%) | 60% → 82% |

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Methods include:

- Reaction Pathway Analysis : Quantum mechanical calculations (e.g., DFT) to model transition states and intermediates.

- Machine Learning : Train models on existing pyrimidine-dione reaction datasets to predict regioselectivity.

- Docking Studies : Identify potential biological targets by simulating interactions with protein active sites .

Q. What structural modifications enhance the compound’s bioactivity based on SAR studies?

Substituent effects observed in analogs:

- Chlorine Position : 4-Cl on pyrimidine improves antimicrobial potency by increasing electrophilicity.

- Phenyl Group : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance cytotoxicity.

- Methylidene Linker : Replacing with thiourea reduces metabolic instability .

Q. What experimental approaches elucidate the mechanism of action for this compound?

Advanced methodologies:

- Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates.

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via stopped-flow spectroscopy.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.